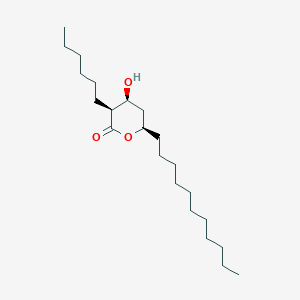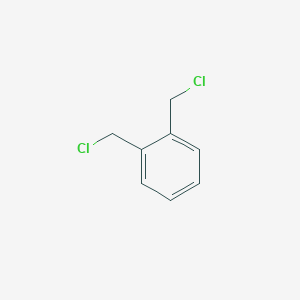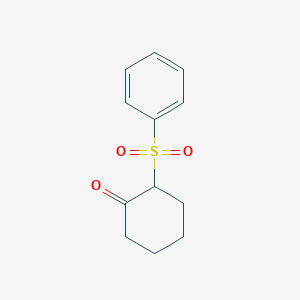
2-(Phenylsulfonyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfonyl)cyclohexanone, also known as PSCH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PSCH is a white crystalline solid with a molecular weight of 274.35 g/mol and a melting point of 110-112°C. This compound is known for its ability to act as a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which has been implicated in various diseases, including Alzheimer's and diabetes.
Mécanisme D'action
The mechanism of action of 2-(Phenylsulfonyl)cyclohexanone involves the inhibition of GSK-3β, which is a key enzyme in various signaling pathways. GSK-3β is involved in the regulation of various cellular processes, including glycogen synthesis, protein synthesis, and cell proliferation. Inhibition of GSK-3β by this compound leads to downstream effects on these processes, resulting in improvements in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improvements in cognitive function, glucose metabolism, and insulin sensitivity. These effects are thought to be mediated by the inhibition of GSK-3β and downstream effects on signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Phenylsulfonyl)cyclohexanone has several advantages for use in lab experiments, including its potency as a GSK-3β inhibitor and its ability to improve disease symptoms in animal models. However, there are also limitations to its use, including its potential toxicity and the need for optimization of reaction conditions to improve yield.
Orientations Futures
There are several future directions for research on 2-(Phenylsulfonyl)cyclohexanone, including the development of more potent and selective GSK-3β inhibitors, the investigation of this compound in other disease models, and the exploration of its potential as a therapeutic agent in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(Phenylsulfonyl)cyclohexanone involves the reaction of cyclohexanone with p-toluenesulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature and the amount of base used.
Applications De Recherche Scientifique
2-(Phenylsulfonyl)cyclohexanone has been used extensively in scientific research as a tool to study the role of GSK-3β in various diseases. This compound has been shown to inhibit GSK-3β activity in vitro and in vivo, leading to improvements in disease symptoms in animal models. For example, this compound has been shown to improve cognitive function in Alzheimer's disease models and to improve glucose metabolism in diabetic models.
Propriétés
Numéro CAS |
73843-10-4 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
Clé InChI |
HGTMWGONPUDGMF-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



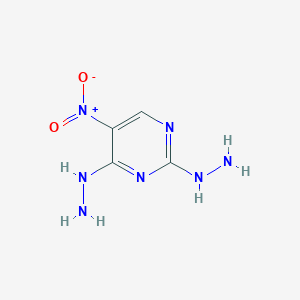
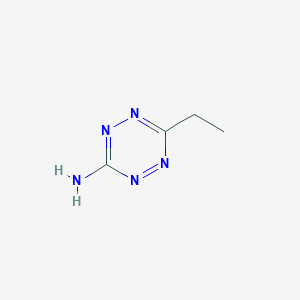
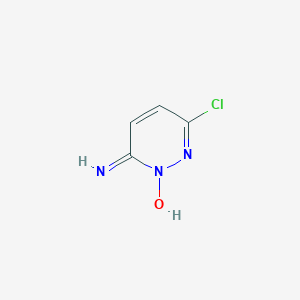
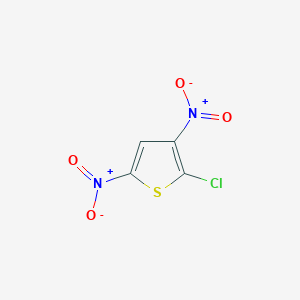
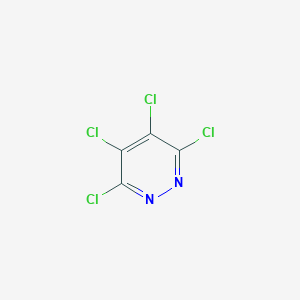
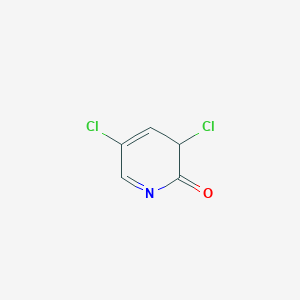
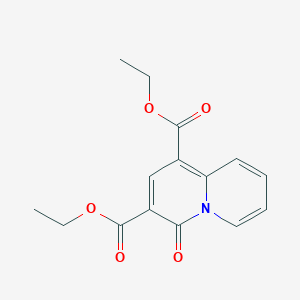
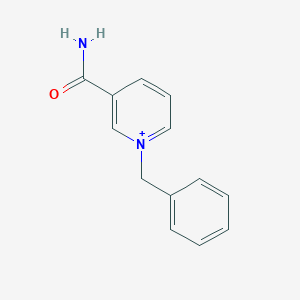
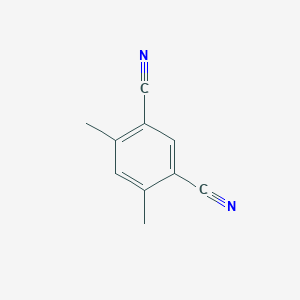

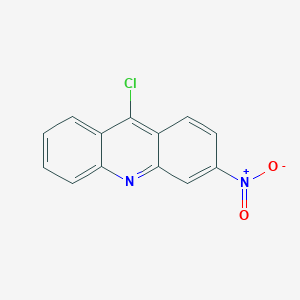
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
